molecular formula C8H5N3O4 B11756680 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11756680
M. Wt: 207.14 g/mol
InChI Key: RPXIVEQFKACCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyrrolo[3,2-b]pyridine core structure with a nitro group at the 7th position and a carboxylic acid group at the 3rd position. It is a solid, typically appearing as white crystals, and is known for its weak acidic properties. This compound is soluble in organic solvents such as chloroform, methanol, and ethanol but is insoluble in water .

Chemical Reactions Analysis

7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and its derivatives involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, migration, and angiogenesis. The compound binds to the FGFRs, preventing their activation and subsequent signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to the suppression of tumor growth and metastasis in cancer cells .

Biological Activity

7-Nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This compound features a pyridine ring fused to a pyrrole ring, characterized by the presence of a nitro group at the 7-position and a carboxylic acid group at the 3-position. Its unique structural properties contribute to its diverse biological activities, making it an important subject of study in drug discovery and development.

The molecular formula of this compound is C₈H₆N₂O₃, with a molecular weight of 162.145 g/mol. The compound exhibits notable physical properties:

PropertyValue
Molecular Weight162.145 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point446.8 ± 25.0 °C
Flash Point224.0 ± 23.2 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets such as enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cellular processes. The nitro group can participate in redox reactions, enhancing the compound's reactivity and interaction with biological targets. This mechanism is critical in its application as a potential therapeutic agent.

Case Studies and Research Findings

  • Anticancer Properties :
    • A study demonstrated that derivatives of pyrrolo[3,2-b]pyridine compounds exhibited significant cytotoxic effects against various cancer cell lines, including HCT116 and A549 cells. The presence of the nitro group was associated with enhanced selectivity and potency against these cancer cells .
    • In vitro assays showed that this compound could induce apoptosis in cancer cells by disrupting tubulin polymerization .
  • Enzyme Inhibition :
    • Research has indicated that this compound acts as an inhibitor for various kinases involved in cancer progression. It has been shown to bind effectively to the active sites of these enzymes, blocking their activity and thereby hindering tumor growth .
  • Neuroprotective Effects :
    • Some studies suggest that pyrrolo[3,2-b]pyridine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases . The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in HCT116 cells
Enzyme InhibitionInhibits kinase activity
NeuroprotectionModulates neurotransmitter systems

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5N3O4/c12-8(13)4-3-10-7-5(11(14)15)1-2-9-6(4)7/h1-3,10H,(H,12,13)

InChI Key

RPXIVEQFKACCHP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CNC2=C1[N+](=O)[O-])C(=O)O

Origin of Product

United States

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